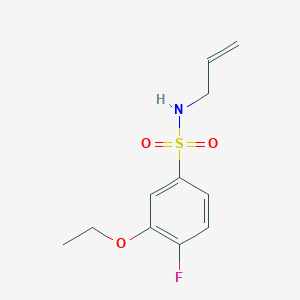

N-allyl-3-ethoxy-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-3-ethoxy-4-fluorobenzenesulfonamide is a compound within the broader class of benzenesulfonamides. Benzenesulfonamides have been extensively studied for their diverse chemical properties and potential applications in various fields, including organic synthesis and materials science.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including N-allyl-3-ethoxy-4-fluorobenzenesulfonamides, typically involves reactions with primary amines and sulfonyl chlorides. For example, N-benzyl-4-methylbenzenesulfonamides are prepared via a two-step process that starts with the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the resulting sulfonamide (Stenfors & Ngassa, 2020).

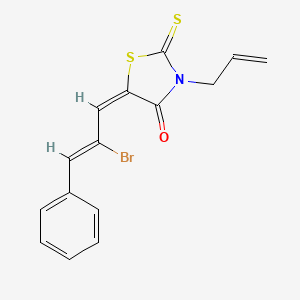

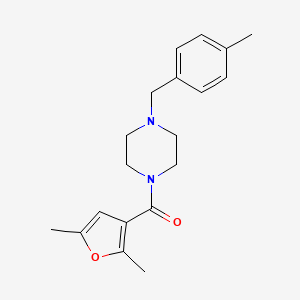

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of benzenesulfonamides. For instance, the crystal structure analysis of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide reveals intermolecular interactions that contribute to its three-dimensional architecture (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, including fluorination, which can significantly affect their properties and potential applications. For example, N-fluorobenzenesulfonimide has been used as an electrophilic fluorinating agent, demonstrating its utility in the selective introduction of fluorine atoms into organic molecules (Teare et al., 2007).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting points, and crystal structure, are crucial for their practical applications. Detailed crystallographic studies, such as those performed on N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, provide valuable information about the molecular and supramolecular architecture influencing these properties (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, including reactivity with various reagents, stability under different conditions, and the ability to participate in a wide range of chemical reactions, are essential for synthesizing and modifying these compounds for specific applications. Studies on the reactivity of N-fluorobenzenesulfonimide highlight the versatility of benzenesulfonamides in organic synthesis (Teare et al., 2007).

Mechanism of Action

Target of Action

It is known that fluoro-organic compounds, such as n-fluorobenzenesulfonimide, are prominent in various areas of the chemical sciences, particularly in pharmaceutical chemistry . They often target (hetero)aromatic C–H bonds for direct fluorination and amination .

Mode of Action

N-allyl-3-ethoxy-4-fluorobenzenesulfonamide likely interacts with its targets through a process of direct fluorination and amination of (hetero)aromatic C–H bonds . This process is facilitated by N-fluorobenzenesulfonimide, a commonly used electrophilic fluorinating agent .

Biochemical Pathways

The direct fluorination and amination of (hetero)aromatic c–h bonds can lead to the creation of fluoroarenes . These compounds are important structural motifs in medicinal chemistry and display a broad spectrum of biological and pharmacological activities .

Result of Action

The introduction of fluorine into organic molecules can significantly alter their chemical properties and biological activities .

Safety and Hazards

properties

IUPAC Name |

3-ethoxy-4-fluoro-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3S/c1-3-7-13-17(14,15)9-5-6-10(12)11(8-9)16-4-2/h3,5-6,8,13H,1,4,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHAIEBAOXESES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Ethoxy-4-fluorophenyl)sulfonyl]prop-2-enylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S)-2-oxo-3-azepanyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5108581.png)

![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5108592.png)

![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5108599.png)

![1-ethyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5108607.png)

![6-methyl-5-(5-pyrazolo[1,5-a]pyridin-3-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5108623.png)

![ethyl 4-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5108625.png)

![3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5108630.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline](/img/structure/B5108638.png)

![3,3,6,6-tetramethyl-9-[4-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5108660.png)